Product packaging for Di-(2-methylbutyl)-DL-malate(Cat. No.:CAS No. 253596-99-5)

Di-(2-methylbutyl)-DL-malate

Cat. No.: B14127846
CAS No.: 253596-99-5
M. Wt: 274.35 g/mol
InChI Key: PUBNFUNTZFWANY-UHFFFAOYSA-N
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Description

Di-(2-methylbutyl)-DL-malate (CAS 253596-99-5) is a racemic malic acid diester with the molecular formula C14H26O5 and a molecular weight of 274.35 g/mol . This compound is identified as a flavoring agent and is permitted for use in a wide range of food categories, including dairy products, fats and oils, processed fruits, confectionery, bakery wares, and alcoholic beverages, with usage levels typically between 2 and 100 mg/kg . Furthermore, diesters of malic acid, structurally similar to this compound, are recognized for their surfactant properties . These dialkylmalates are utilized in research and industrial applications to reduce both equilibrium and dynamic surface tension in various water-based systems . This makes them compounds of interest for formulating advanced coatings, inks, adhesives, and agricultural compositions, where enhanced substrate wetting and uniform distribution are critical . The compound is very slightly soluble in water (estimated 305.7 mg/L at 25°C) but is soluble in alcohol . This product is intended for Research Use Only and is not for diagnostic or therapeutic use, or for human personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O5 B14127846 Di-(2-methylbutyl)-DL-malate CAS No. 253596-99-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

253596-99-5

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

bis(2-methylbutyl) 2-hydroxybutanedioate

InChI

InChI=1S/C14H26O5/c1-5-10(3)8-18-13(16)7-12(15)14(17)19-9-11(4)6-2/h10-12,15H,5-9H2,1-4H3

InChI Key

PUBNFUNTZFWANY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)CC(C(=O)OCC(C)CC)O

Origin of Product

United States

Chemical Reactivity and Derivative Chemistry of Di 2 Methylbutyl Dl Malate

Investigations into Ester Hydrolysis and Transesterification Kinetics

The hydrolysis of dialkyl malates, including those with sterically hindered alkyl groups like 2-methylbutyl, is a key area of study. This reaction, which can be catalyzed by either acids or bases, results in the cleavage of one or both ester bonds to yield the corresponding monoester or malic acid and 2-methylbutanol.

Ester Hydrolysis:

The rate of ester hydrolysis is significantly influenced by steric hindrance at the carbonyl carbon and the alkoxy group. For dialkyl malates, the presence of bulky alkyl groups, such as the 2-methylbutyl group in Di-(2-methylbutyl)-DL-malate, is expected to decrease the rate of hydrolysis compared to simpler, unbranched dialkyl malates like dimethyl or diethyl malate (B86768). This is due to the increased difficulty for the nucleophile (water or hydroxide (B78521) ion) to approach the electrophilic carbonyl carbon. google.comsit.edu.cn

Studies on the hydrolysis of various esters have shown that the steric effect of the alkoxide leaving group impacts the reaction's efficacy. For instance, the hydrolysis of isopropyl esters is slower than that of methyl or ethyl esters under similar conditions. amelica.org It is therefore anticipated that the hydrolysis of this compound would proceed at a comparatively slower rate.

The selective monohydrolysis of symmetric diesters, including dialkyl malonates, has been achieved with high efficiency using aqueous potassium hydroxide with a co-solvent like THF or acetonitrile (B52724) at low temperatures. researchgate.net This method allows for the isolation of the corresponding half-esters in high yields. The selectivity of this reaction tends to increase with the hydrophobicity of the ester. researchgate.net

Transesterification:

Transesterification is the process of exchanging the alkyl group of an ester with another alcohol. wikipedia.org This reaction can be catalyzed by acids, bases, or enzymes. wikipedia.orgnih.gov In the context of this compound, this could involve reacting it with a different alcohol to produce a new malate ester. The reaction is reversible, and to drive it towards the desired product, the alcohol reactant is often used in excess, or the released 2-methylbutanol is removed from the reaction mixture. wikipedia.orgmasterorganicchemistry.com

Table 1: Factors Influencing the Rate of Ester Hydrolysis and Transesterification

FactorInfluence on Reaction RateRationale
Steric Hindrance Decreases rateBulky groups (e.g., 2-methylbutyl) impede nucleophilic attack at the carbonyl carbon. google.comsit.edu.cn
Electronic Effects Electron-withdrawing groups increase rateThey enhance the electrophilicity of the carbonyl carbon. google.com
pH (for hydrolysis) Faster at low and high pHAcid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis involves the highly nucleophilic hydroxide ion. google.com
Catalyst (for transesterification) Increases rateAcid catalysts protonate the carbonyl group, while base catalysts increase the nucleophilicity of the alcohol. wikipedia.org
Temperature Increases rateProvides the necessary activation energy for the reaction.
Reactant Concentration Increases rateHigher concentration of nucleophiles (water, alcohol) shifts the equilibrium towards products. mdpi.com

Reactions Involving the Hydroxyl Group of the Malate Moiety

The secondary hydroxyl group on the malate backbone of this compound is a key site for chemical modification, allowing for the introduction of new functionalities. Common reactions include acylation, etherification, and dehydration.

Acylation and Etherification:

The hydroxyl group can be acylated using acylating agents like acyl halides or anhydrides to form a new ester linkage. google.com This reaction can be used to attach a variety of functional groups to the malate backbone. Similarly, etherification of the hydroxyl group can be achieved by reacting it with alkyl halides. google.com These reactions provide a route to synthesize a diverse range of derivatives with tailored properties. The reactivity of the hydroxyl group can be influenced by the choice of catalyst and reaction conditions. For example, boric acid has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids. researchgate.net

Dehydration:

Under certain conditions, particularly with strong acid catalysis and heat, the hydroxyl group can be eliminated along with a proton from the adjacent carbon to form a carbon-carbon double bond. This dehydration reaction converts dialkyl malates into the corresponding dialkyl fumarates (the E-isomer) and dialkyl maleates (the Z-isomer). nih.govnih.govaidic.it Studies on the esterification of malic acid have shown that the formation of fumaric and maleic acid esters as byproducts occurs through the dehydration of either malic acid or its ester. mdpi.comsemanticscholar.org The choice of catalyst can influence the selectivity of this reaction. For instance, using Zr(SO₄)₂/SiO₂ or Zr(SO₄)₂/activated carbon as catalysts in the esterification of malic acid with methanol (B129727) has been shown to suppress the dehydration side reaction and enhance the selectivity for dimethyl malate. mdpi.comsemanticscholar.org

The mechanism of the fumarase-catalyzed dehydration of (2S)-malate is suggested to be a concerted process where the breaking of the C-OH bond is significantly more advanced than the breaking of the C-H bond in the transition state. nih.gov

Formation of Polymeric Derivatives from Malic Acid and its Lactones (e.g., Malolactonate Polymers)

Malic acid and its derivatives are valuable monomers for the synthesis of biodegradable and biocompatible polyesters. These polymers have applications in the biomedical field, such as in drug delivery systems. nih.govresearchgate.net

Polycondensation:

Direct polycondensation of malic acid can lead to the formation of poly(malic acid). However, this method often results in polymers with a heterogeneous structure containing both α- and β-linkages and can be difficult to control in terms of molecular weight. rsc.org

Ring-Opening Polymerization (ROP):

A more controlled method for synthesizing poly(malic acid) derivatives is the ring-opening polymerization (ROP) of malolactonates (4-alkoxycarbonyl-2-oxetanones). nih.govecats-library.jpecats-library.jp These cyclic monomers can be synthesized from malic acid or aspartic acid. nih.govcolab.ws The ROP of malolactonates can be initiated by various catalysts, including anionic initiators like potassium naphthalenide or quaternary ammonium (B1175870) salts, to produce poly(alkyl β-malate)s. researchgate.netecats-library.jpcolab.ws This method allows for the synthesis of polymers with controlled molecular weights and architectures. ecats-library.jp

For instance, racemic and optically active 4-[(2'-methyl)butyloxycarbonyl]-2-oxetanone has been synthesized and polymerized via anionic ROP to yield high molecular weight poly(2-methylbutyl β-malate). colab.ws This demonstrates that a polymer with the same ester side chains as this compound can be produced through this route.

Furthermore, copolymers can be synthesized by the ROP of a mixture of different malolactonates. For example, copolymerization of 4-[(2'-methyl)butyloxycarbonyl]-2-oxetanone and 4-benzyloxycarbonyl-2-oxetanone, followed by catalytic hydrogenolysis of the benzyl (B1604629) groups, yields racemic or optically active poly(2-methylbutyl β-malate-co-β-malic acid). colab.ws

Table 2: Polymerization Methods for Malic Acid Derivatives

Polymerization MethodMonomer(s)Key FeaturesResulting Polymer
PolycondensationMalic acidOne-step process, can result in heterogeneous polymer structures. rsc.orgPoly(α,β-malic acid)
Ring-Opening Polymerization (ROP)Malolactonates (e.g., 4-alkoxycarbonyl-2-oxetanones)Controlled polymerization, allows for defined molecular weights and architectures. nih.govecats-library.jpPoly(alkyl β-malate)s

Advanced Functionalization Strategies for this compound and its Analogues

Beyond simple reactions of the hydroxyl group and polymerization, more advanced strategies can be employed to create functionalized derivatives of dialkyl malates. These strategies often leverage the unique structure of the malate backbone.

Synthesis of Block Copolymers:

Dialkyl malates and their derivatives can be used to create well-defined block copolymers. frontiersin.orgmdpi.comnih.gov These are macromolecules composed of two or more different polymer chains linked together. One common method involves using a functionalized polymer as a macroinitiator for the polymerization of a second monomer. rsc.org For example, a polyacetylene with a hydroxyl end group can initiate the ROP of γ-benzyl-L-glutamate N-carboxyanhydride to form a block copolymer. rsc.org In the context of malate esters, a polymer with a terminal hydroxyl or carboxyl group could be used to initiate the polymerization of malolactonates, or a poly(malate) chain could be functionalized at its end to initiate the polymerization of another monomer. The synthesis of block copolymers allows for the combination of different polymer properties, such as hydrophilicity and hydrophobicity, in a single molecule, which is particularly useful for applications like drug delivery. ecats-library.jpfrontiersin.org

Use as a Chiral Synthon:

The chiral center at the C2 position of the malic acid core makes its derivatives, including this compound, valuable chiral synthons in asymmetric synthesis. koreascience.krwur.nlacs.org Chiral synthons are building blocks used to introduce a specific stereochemistry into a target molecule. For example, diisopropyl L-malate has been used as a chiral auxiliary in the dynamic kinetic resolution of α-bromo esters. koreascience.kr The malate derivative controls the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure products. koreascience.kracs.org Enantiomerically pure malic acid derivatives can be obtained through various methods, including the enzymatic resolution of racemic diesters. researchgate.net

Advanced Analytical Characterization of Di 2 Methylbutyl Dl Malate

Spectroscopic Analysis for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the Di-(2-methylbutyl)-DL-malate molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for a complete analysis.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values (the area under the peaks) allow for the assignment of each proton to its specific location in the molecule.

For instance, the proton attached to the hydroxyl-bearing carbon of the malate (B86768) core (CH-OH) is expected to appear as a distinct multiplet. The protons of the two ester-linked 2-methylbutyl groups would show complex splitting patterns due to their chirality and proximity to other protons.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Malate CH-OH ~4.3 - 4.5 Doublet of doublets (dd) 1H
Malate CH₂ ~2.7 - 2.9 Two doublets of doublets (dd) 2H
Ester O-CH₂ ~3.9 - 4.2 Multiplet (m) 4H
2-methylbutyl CH ~1.6 - 1.8 Multiplet (m) 2H
2-methylbutyl CH₂ ~1.1 - 1.4 Multiplet (m) 4H
2-methylbutyl CH₃ (on chiral center) ~0.9 Doublet (d) 6H

Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of the types of carbon atoms present (e.g., C=O, CH-OH, CH₂, CH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, IR spectroscopy would confirm the presence of its key functional groups. A strong, broad absorption band would be expected in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A very strong, sharp absorption peak around 1740-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester groups. Additionally, C-O stretching vibrations for the ester and alcohol functionalities would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (Wavenumber, cm⁻¹) Intensity
Hydroxyl Group O-H Stretch 3500 - 3200 Strong, Broad
Ester Carbonyl C=O Stretch 1740 - 1730 Strong, Sharp
Ester C-O Stretch C-O Stretch 1300 - 1150 Medium-Strong
Alcohol C-O Stretch C-O Stretch 1150 - 1050 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In MS (B15284909), a molecule is ionized, and the resulting charged particles (including the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ for this compound would confirm its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of its molecular formula (C₁₄H₂₆O₅).

The fragmentation pattern provides structural clues. When subjected to ionization, the molecule breaks apart in a predictable manner. For this compound, common fragmentation pathways would include the loss of one or both 2-methylbutyl groups, cleavage of the ester bond, and loss of water from the hydroxyl group. Analysis of these fragments helps to piece together the molecular structure.

Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
274 [M]⁺ (Molecular Ion)
257 [M - OH]⁺
203 [M - C₅H₁₁]⁺ (Loss of a 2-methylbutyl radical)
185 [M - C₅H₁₁O]⁺
133 [Malic Acid - H]⁺ fragment

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for separating the components of a mixture, making it ideal for assessing the purity of this compound and separating its different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound, which is known to contribute to the aroma profile of certain foods and beverages, such as wine. dtu.dk

In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a long, thin capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. After separation, the compound enters the mass spectrometer for identification. This technique is highly effective for quantifying the amount of this compound in a complex sample and for identifying other volatile impurities.

Typical GC-MS Parameters for Volatile Ester Analysis

Parameter Specification
Column Mid-polarity (e.g., DB-WAX, VF-WAXms) or non-polar (e.g., DB-5ms) capillary column
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Injection Mode Split/Splitless
Oven Program Ramped temperature program (e.g., 40°C hold, ramp to 250°C)

| MS Ionization | Electron Ionization (EI) at 70 eV |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid technique that is highly versatile. It is used for compounds that may not be sufficiently volatile for GC or are present in complex, non-volatile matrices. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.

Given that this compound is a diester of DL-malic acid, it exists as a mixture of diastereomers. The different spatial arrangements of these isomers can be challenging to separate. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, could potentially resolve these diastereomers. Coupling the LC system to a mass spectrometer allows for the sensitive detection and identification of each separated isomer. LC-MS is also advantageous because it typically uses "softer" ionization techniques (like Electrospray Ionization, ESI), which often result in less fragmentation and a more prominent molecular ion peak, simplifying identification in complex mixtures.

Potential LC-MS Parameters for this compound Analysis

Parameter Specification
LC Column Reversed-Phase (e.g., C18) for general analysis; Chiral column for isomer separation
Mobile Phase Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee), or optical purity, is critical in the analysis of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. americanpharmaceuticalreview.comheraldopenaccess.us Chiral chromatography is the cornerstone technique for separating and quantifying enantiomers. uni-muenchen.de This separation is achieved by creating transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP) within the chromatography column, leading to different retention times. uni-muenchen.de

High-performance liquid chromatography (HPLC) is a common method for this purpose. heraldopenaccess.usresearchgate.net The selection of the CSP is paramount for successful enantioseparation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used due to their broad applicability and unique chiral recognition abilities. phenomenex.com For a compound like this compound, a column such as Lux Cellulose-2 or CHIRALCEL® OZ could be effective. phenomenex.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase being critical for optimizing resolution. phenomenex.com

Gas chromatography (GC) can also be employed for chiral separations, offering high efficiency and sensitivity, especially for volatile compounds. uni-muenchen.de This often requires derivatization of the analyte to enhance volatility and interaction with the chiral stationary phase, such as Chirasil-Val. uni-muenchen.de Detection methods coupled with these chromatographic techniques include standard UV detectors, but more specific chiroptical detectors like Circular Dichroism (CD) can be used, which provide information on the chirality of the eluted compound. heraldopenaccess.usresearchgate.net Coupling the chromatograph to a mass spectrometer (MS) provides both separation and structural identification. uni-muenchen.dechromatographyonline.com

Table 1: Common Chiral Stationary Phases (CSPs) for Chromatographic Enantioseparation

CSP TypeBase MaterialCommon Trade NamesTypical Applications
Polysaccharide DerivativesCellulose or Amylose carbamates/esters on silicaChiralcel® (OD, OJ, OZ), Lux® Cellulose/AmyloseBroad applicability for a wide range of chiral compounds, including esters and acids.
Cyclodextrin (B1172386) Derivativesβ- or γ-Cyclodextrin bonded to silicaCyclobond™, Astec CYCLODEXTRIN™Separation of nonpolar to moderately polar compounds, compounds that can fit into the cyclodextrin cavity.
Pirkle-type (Brush-type)Chiral molecules covalently bonded to silicaBakerbond™, Regis Pirkle-Concept™Separation of compounds with π-acidic or π-basic aromatic rings.
Chiral Crown EthersCrown ether bonded to silicaCrownpak®Separation of primary amino acids and compounds with primary amine groups.

Isotopic Labeling Studies for Mechanistic and Biosynthetic Investigations (e.g., 13C-Acetate Feeding)

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules through biosynthetic pathways. nih.govresearchgate.net By supplying a substrate enriched with a stable isotope, such as Carbon-13 (¹³C), researchers can follow the incorporation of the labeled atoms into downstream metabolites, thereby elucidating the reaction sequences. nih.gov

A ¹³C-acetate feeding study is particularly relevant for understanding the biosynthesis of esters like this compound. For instance, research on the formation of volatile esters in apples utilized feeding peel tissue with ¹³C-labeled acetate (B1210297) to trace the formation of branched-chain esters. pnas.orgpnas.org Acetate, in the form of acetyl-CoA, is a fundamental building block in many metabolic pathways. pnas.org In the citramalate (B1227619) pathway, which contributes to the synthesis of isoleucine and related esters, acetyl-CoA condenses with pyruvate (B1213749) to form citramalate. pnas.orgpnas.org

In a typical experiment, tissue samples are incubated with a ¹³C-labeled precursor, such as [1-¹³C]acetate or [2-¹³C]acetate. pnas.orgpnas.org After a set incubation period, metabolites are extracted and analyzed using mass spectrometry (MS) coupled with either gas or liquid chromatography. pnas.org The MS detects the mass shift in metabolites that have incorporated the ¹³C atoms. nih.gov Analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) reveals the contribution of the labeled precursor to the final product and key intermediates. nih.gov This approach can confirm the activity of specific pathways, like the citramalate pathway's role in producing the α-ketoacid precursors for branched-chain alcohols and acids that form esters. pnas.orgpnas.org

Table 2: Hypothetical ¹³C Labeling Pattern from [2-¹³C]Acetate in the Citramalate Pathway

PrecursorIntermediate MetaboliteExpected ¹³C LabelingAnalytical Observation
[2-¹³C]AcetateAcetyl-CoA (¹³C at methyl carbon)The acetyl group carries one ¹³C label.MS analysis would show a +1 mass shift in derivatives of acetyl-CoA.
Pyruvate + ¹³C-Acetyl-CoACitramalateCitramalate formed via citramalate synthase would incorporate the ¹³C label.LC-MS analysis of citramalate would reveal a significant M+1 peak.
¹³C-Citramalateα-Keto-β-methylvalerateThe carbon skeleton derived from citramalate would retain the ¹³C label.The precursor to the 2-methylbutanol moiety would be labeled.
¹³C-α-Keto-β-methylvalerateThis compoundThe 2-methylbutyl alcohol portion of the final ester would contain the ¹³C label.GC-MS analysis of the final ester would show a +1 or +2 mass shift depending on how many labeled alcohol units are incorporated.

Application of Advanced Hyphenated Techniques (e.g., Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry, GC×GC/TOF-MS)

The analysis of complex biological or environmental samples requires analytical techniques with high resolving power and sensitivity. numberanalytics.com Advanced hyphenated techniques, which couple two or more analytical methods, are essential for this purpose. nih.gov For the analysis of volatile and semi-volatile compounds like this compound, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) is a particularly powerful tool. researchgate.netnih.gov

GC×GC enhances chromatographic resolution by using two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column). unito.itshimadzu.com A modulator, positioned between the two columns, traps, focuses, and re-injects small fractions of the effluent from the first column onto the second, much shorter column for a rapid, secondary separation. shimadzu.com This process creates a highly structured two-dimensional chromatogram, where chemically similar compounds often align in distinct patterns, greatly increasing peak capacity and separating co-eluting compounds that would overlap in a one-dimensional GC analysis. researchgate.netunito.it

Coupling GC×GC with a TOF-MS detector is highly advantageous. jeolusa.com TOF mass analyzers are capable of very high-speed data acquisition (100-500 spectra per second), which is necessary to adequately sample the extremely narrow peaks (50-600 ms wide) generated by the second-dimension column. unito.itjeolusa.com Furthermore, TOF-MS provides high-resolution, accurate mass measurements, which facilitate the reliable determination of elemental compositions for unknown compound identification. jeolusa.com This technique has been successfully applied to high-resolution metabolomics and the detailed analysis of complex volatile profiles in fields such as food science, environmental analysis, and petroleum. researchgate.netnih.govjeolusa.comuniud.it

Table 3: Comparison of Conventional GC-MS and GC×GC/TOF-MS

FeatureConventional GC-MSGC×GC/TOF-MS
Chromatographic Separation Single column separation based primarily on volatility.Two-dimensional separation based on volatility and polarity. unito.itshimadzu.com
Peak Capacity/Resolution Lower; prone to co-elution in complex samples.Significantly higher; resolves hundreds to thousands of compounds. researchgate.net
Sensitivity Good, but can be limited by chemical noise from co-eluting matrix components.Enhanced due to cryogenic focusing by the modulator and better separation from matrix interference. researchgate.net
Data Acquisition Speed Slower (e.g., quadrupole scanners).Very high speed, necessary for fast second-dimension separations. jeolusa.com
Data Complexity 2D data plot (Time vs. Intensity).3D data plot (1st Dim. Time vs. 2nd Dim. Time vs. Intensity), requiring advanced software for analysis. shimadzu.com
Application Routine analysis of moderately complex mixtures.In-depth analysis of highly complex samples (e.g., metabolomics, flavors, petroleum). nih.govjeolusa.com

Metabolomics Profiling for Elucidating Metabolic Roles and Pathways

Metabolomics involves the comprehensive and quantitative analysis of all small molecules (metabolites) within a biological system. nih.govmdpi-res.com By profiling the metabolome, researchers can gain a functional readout of the physiological state of an organism, as metabolites are the downstream products of gene expression and protein activity. drhazhan.com This approach is invaluable for elucidating the metabolic roles and pathways associated with specific compounds like this compound. nih.gov

A typical untargeted metabolomics workflow begins with quenching metabolic activity and extracting metabolites from the biological sample. nih.govacs.org For analysis by GC-MS, volatile metabolites can be analyzed directly, while non-volatile compounds often require a derivatization step to increase their volatility and thermal stability. nih.gov The prepared samples are then analyzed using a high-resolution analytical platform, such as GC-MS or LC-MS. mdpi.com

The resulting data is complex and requires sophisticated bioinformatics tools for processing. This includes peak detection, alignment, and identification against spectral libraries. uniud.it Statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify metabolites that are significantly different between sample groups (e.g., different developmental stages of a fruit or healthy vs. diseased tissue). nih.govmdpi.com By identifying differentially accumulated metabolites like this compound, and mapping them onto known metabolic databases (like KEGG), it is possible to infer their biological roles and the pathways that are active under specific conditions. mdpi.com For example, an increase in this compound during fruit ripening, alongside increases in related precursors, would strongly suggest a role for this compound in the development of fruit aroma. pnas.orgpnas.org

Table 4: Key Stages in a Metabolomics Profiling Study

StageDescriptionKey Considerations
1. Experimental Design & Sampling Careful planning of the study, including selection of biological groups, replicates, and controls. Rapid quenching of biological material to halt metabolism.Minimizing biological and technical variability. Use of liquid nitrogen for quenching.
2. Metabolite Extraction Extraction of small molecules from the biological matrix using appropriate solvents (e.g., methanol (B129727)/water mixtures). mdpi.comThe choice of solvent depends on the polarity of the target metabolites.
3. Sample Derivatization (for GC-MS) Chemical modification of non-volatile metabolites (e.g., sugars, amino acids) to make them suitable for GC analysis. nih.govTwo-step process of oximation followed by silylation is common.
4. Analytical Measurement Separation and detection of metabolites using techniques like GC-MS, LC-MS, or NMR. mdpi.complos.orgPlatform choice depends on the chemical diversity and volatility of the metabolites of interest.
5. Data Processing & Statistical Analysis Peak deconvolution, alignment, normalization, and identification. Multivariate statistical analysis (PCA, PLS-DA) to find significant features. nih.govUse of quality control (QC) samples to assess analytical variance. nih.gov
6. Pathway Analysis & Biological Interpretation Mapping significantly altered metabolites to biochemical pathways to understand the biological implications. mdpi.comUse of databases like KEGG, MetaCyc, or HMDB.

Computational and Theoretical Studies of Di 2 Methylbutyl Dl Malate

Molecular Modeling and Conformational Analysis for Structure Prediction

The process typically begins with a conformational search using molecular mechanics force fields (e.g., MMFF94). sapub.org This involves systematically or stochastically rotating the dihedral angles of the key bonds to generate a wide array of possible structures. For Di-(2-methylbutyl)-DL-malate, the critical rotations would be around the C-C and C-O bonds of the malate (B86768) backbone and within the two 2-methylbutyl ester side chains.

Following the initial search, the geometries of the identified conformers are optimized to find the local energy minima on the potential energy surface. pnas.orgethz.ch The relative energies of these conformers are then calculated to determine their population distribution at a given temperature, often using a Boltzmann averaging approach. scispace.com For chiral molecules like this, computational methods are invaluable for correlating the conformation with chiroptical properties, such as those measured by Electronic Circular Dichroism (ECD). scispace.com

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Bond Description Dihedral Angle (Illustrative) Expected Stable Conformations (Staggered)
O=C-C(OH)-CH₂ τ₁ ~60° (gauche), 180° (anti)
C-C(OH)-CH₂-C=O τ₂ ~60° (gauche), 180° (anti)
C(OH)-C-O-C (Ester 1) τ₃ ~180° (s-trans)
C-C-O-C (Ester 2) τ₄ ~180° (s-trans)
O-C-C-C (2-methylbutyl) τ₅ ~60° (gauche), 180° (anti)
C-C(CH₃)-C-H (2-methylbutyl) τ₆ ~60° (gauche), 180° (anti)

This table presents a simplified, illustrative set of key dihedral angles that would be systematically varied during a conformational search to identify stable conformers.

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Once stable conformations are identified, quantum chemical calculations provide deeper insight into the electronic properties of this compound. Methods like Density Functional Theory (DFT) are commonly employed to refine structures and calculate electronic parameters. scispace.com

These calculations can determine the distribution of electron density, identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate molecular electrostatic potential (MEP) maps. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability. The MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it might interact with other chemical species.

For instance, in a study of dendrimers containing malic acid spacers, the lowest unoccupied molecular orbital energy (E(LUMO)) was used to investigate the most likely points of enzymatic cleavage. nih.gov Such an approach could predict which ester group in this compound is more susceptible to hydrolysis.

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

Simulation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, such as the synthesis of this compound. This compound would typically be synthesized via Fischer esterification of DL-malic acid with two equivalents of 2-methyl-1-butanol (B89646), using an acid catalyst. researchgate.netcir-safety.org

Reaction mechanism simulations can map the entire energy profile of the esterification process. researchgate.net This involves identifying the structures and energies of the reactants, intermediates, transition states, and products. By calculating the activation energy (the energy barrier of the highest transition state), chemists can predict the reaction rate and understand the factors that control it. For complex reactions, these simulations can help determine the most favorable pathway among several possibilities. For example, analysis of the polycondensation of malic acid with diols confirmed that a side reaction of self-condensation occurs, leading to branched polymer units. researchgate.net

Table 3: Illustrative Energy Profile for the First Esterification Step of Malic Acid

Species Description Relative Energy (kcal/mol) - Illustrative
Reactants Malic Acid + 2-Methyl-1-Butanol + H⁺ 0
Intermediate 1 Protonated Carbonyl -5
Transition State 1 (TS1) Nucleophilic attack by alcohol +15
Intermediate 2 Tetrahedral Intermediate -10
Transition State 2 (TS2) Water elimination +20
Products Monoester + Water + H⁺ -2

This table provides a hypothetical energy profile for the formation of the monoester. A similar pathway would follow for the second esterification.

Structure-Function Relationship Studies using Computational Approaches

While the specific function of this compound is not defined, computational methods are key to establishing structure-function relationships for related compounds. For example, various malate esters have been studied for their biological activities, such as inhibiting enzymes like α-amylase and α-glucosidase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a primary computational approach used for this purpose. QSAR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with their biological activity. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., size, shape, lipophilicity, electronic properties), are calculated and used to build the model.

For a series of dialkyl malates, a QSAR study could predict their potential as, for instance, enzyme inhibitors or skin-conditioning agents based on the properties of their alkyl chains. The branched nature of the 2-methylbutyl groups in this compound would be a key descriptor, influencing properties like hydrophobicity and steric interactions within a biological target.

Table 4: Hypothetical QSAR Descriptors for a Series of Dialkyl Malates

Compound Alkyl Group LogP (Lipophilicity) Molecular Weight ( g/mol ) Polar Surface Area (Ų) Biological Activity (IC₅₀, µM) - Hypothetical
Dimethyl malate Methyl -0.5 162.14 69.66 500
Diethyl malate Ethyl 0.4 190.19 69.66 350
Dibutyl malate n-Butyl 2.2 246.30 69.66 120
This compound 2-Methylbutyl 3.6 (est.) 274.35 69.66 85

This illustrative table shows how molecular descriptors might be correlated with a hypothetical biological activity. A QSAR model would be built from such data to predict the activity of new compounds.

Predictive Modeling for Biodegradation Pathways and Environmental Fate

Predicting the environmental fate of a chemical is crucial for assessing its ecological impact. Computational models, particularly QSAR and other machine learning algorithms, are used to predict a compound's biodegradability. researchgate.net These models are often trained on large datasets of chemicals with experimentally determined biodegradation rates.

The models analyze a molecule's structure and identify fragments that are known to either enhance or retard biodegradation. For this compound, key structural features would be assessed:

Ester groups: Generally enhance biodegradability as they are susceptible to enzymatic hydrolysis by esterases.

Hydroxyl group: Increases water solubility and can be a site for oxidative metabolism, typically enhancing biodegradation. pnas.org

Alkyl chains (2-methylbutyl): The presence of long or branched alkyl chains can influence biodegradability. While linear chains are often readily degraded, branching can sometimes hinder enzymatic access, potentially slowing the process. pnas.org

Based on these features, predictive models can classify the compound as "readily biodegradable" or "not readily biodegradable" and estimate its persistence in various environmental compartments like water and soil.

Table 5: Structural Fragment Analysis for Biodegradation Prediction of this compound

Structural Feature Presence in Compound Predicted Impact on Biodegradation Rationale
Ester Linkage Yes (2) Positive Susceptible to hydrolysis by common microbial esterases. pnas.org
Hydroxyl Group Yes (1) Positive Increases polarity and provides a site for oxidation. pnas.org
Branched Alkyl Chain Yes (2) Potentially Negative/Neutral Branching near the functional group may cause steric hindrance for some enzymes, potentially slowing degradation compared to a linear isomer.
Aromatic Rings No N/A Absence of aromatic rings is generally favorable for faster degradation. pnas.org

| Halogens | No | N/A | Absence of halogens is favorable for degradation. pnas.org |

Molecular Docking and Scoring in Ligand-Receptor Interactions (if applicable to broader malate ester research)

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a large molecule, typically a protein or enzyme (a receptor). This method is widely used in drug discovery and for understanding the mechanisms of enzyme inhibition.

The process involves placing the ligand in various orientations and conformations within the receptor's binding pocket and calculating the binding affinity for each pose using a scoring function. The resulting scores rank the poses, with the lowest energy score typically representing the most favorable binding mode.

In broader research, malate esters have been docked into the active sites of enzymes like α-amylase, α-glucosidase, and malate dehydrogenase to rationalize their inhibitory activity. nih.gov Docking studies on this compound could predict its binding affinity and identify key interactions (e.g., hydrogen bonds with the hydroxyl and carbonyl groups, hydrophobic interactions involving the 2-methylbutyl chains) with a hypothetical target receptor. ethz.ch This provides a structural basis for its potential biological function.

Table 6: Hypothetical Molecular Docking Results for this compound with an Enzyme Active Site

Parameter Result (Illustrative) Interpretation
Binding Energy / Docking Score -7.8 kcal/mol Predicts a strong, favorable binding interaction.
Predicted Hydrogen Bonds Hydroxyl group with Asp150; Carbonyl oxygen with Arg81 Key polar interactions that stabilize the ligand in the active site.
Predicted Hydrophobic Interactions 2-methylbutyl chains with Val25, Leu110, Ile120 Non-polar interactions contributing to binding affinity.
Interacting Residues Asp150, Arg81, Val25, Leu110, Ile120 Amino acids in the receptor's binding pocket that are crucial for ligand recognition.

This table illustrates the type of data generated from a molecular docking simulation, providing insight into the specific interactions that govern the binding of the ligand to its target.

Biodegradation and Environmental Fate of Di 2 Methylbutyl Dl Malate

Microbial Degradation Pathways and Mechanisms

The microbial degradation of Di-(2-methylbutyl)-DL-malate is anticipated to proceed through enzymatic hydrolysis of its ester bonds, a common pathway for the breakdown of ester-containing compounds in the environment. This initial step is catalyzed by esterase enzymes produced by a wide range of microorganisms. The process likely involves the sequential cleavage of the two ester linkages, releasing 2-methyl-1-butanol (B89646) and malic acid.

While specific studies detailing the complete microbial degradation pathway of this compound are not extensively available, the degradation of analogous compounds provides a likely model. For instance, the biodegradation of other malate (B86768) esters and structurally similar phthalate (B1215562) esters is initiated by carboxylesterases that hydrolyze the ester bonds. europa.eufrontiersin.org Following the initial hydrolysis, the resulting malic acid, a naturally occurring dicarboxylic acid, can be readily metabolized by microorganisms through central metabolic routes such as the citric acid cycle. mdpi.comoup.com The released alcohol, 2-methyl-1-butanol, is also expected to be biodegradable.

The degradation of phthalate esters, which also feature ester linkages to alkyl chains, often follows a pattern of initial hydrolysis to form a monoester and then phthalic acid, which is subsequently funneled into central metabolism. nih.govnih.gov The degradation of the branched alkyl chain of this compound would likely follow pathways similar to those for other branched-chain alkanes, potentially involving oxidation at the terminal or sub-terminal carbon atoms. oup.com

Identification and Characterization of Degradation Intermediates and Metabolites

The primary degradation intermediates of this compound are expected to be mono-(2-methylbutyl)-DL-malate, malic acid, and 2-methyl-1-butanol. The initial hydrolysis of one ester bond would yield mono-(2-methylbutyl)-DL-malate and one molecule of 2-methyl-1-butanol. Subsequent hydrolysis of the remaining ester bond in the monoester would release another molecule of 2-methyl-1-butanol and malic acid.

Malic acid is a common metabolite in many organisms and can be readily integrated into central metabolic pathways. nih.gov The further degradation of 2-methyl-1-butanol would likely proceed through oxidation to form 2-methylbutanal and subsequently 2-methylbutanoic acid, which can then be further metabolized. The identification of such intermediates in laboratory studies would provide definitive evidence for the proposed degradation pathway. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for the separation and identification of these transient metabolic products. researchgate.net

Influence of Environmental Factors on Biodegradation Rates

The rate of biodegradation of this compound in the environment is influenced by a confluence of factors, including the composition of the microbial community, nutrient availability, pH, and temperature.

Nutrient Availability: The availability of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and enzymatic activity. In nutrient-limited environments, the rate of biodegradation may be constrained.

pH and Temperature: Like most biological processes, the enzymatic degradation of this compound is sensitive to pH and temperature. Optimal degradation rates are typically observed within a specific pH and temperature range that is favorable for the activity of the relevant microbial enzymes. mdpi.comnih.gov For many environmental bacteria and fungi, this optimal range is often near neutral pH and in mesophilic temperature conditions (20-40°C).

The table below summarizes the key environmental factors and their potential influence on the biodegradation of this compound.

FactorInfluence on Biodegradation Rate
Microbial Community The presence of adapted microorganisms with appropriate enzymes is essential for degradation. Diverse communities can lead to more complete and rapid breakdown. researchgate.netnih.gov
Nutrient Availability Adequate levels of nitrogen, phosphorus, and other micronutrients are required to support microbial growth and enzyme production.
pH Biodegradation rates are typically optimal within a specific pH range, often near neutral, as extreme pH values can inhibit microbial activity and enzyme function. mdpi.com
Temperature Temperature affects microbial metabolism and enzyme kinetics. Generally, rates increase with temperature up to an optimum, beyond which they decline due to enzyme denaturation. nih.gov
Oxygen Availability The initial hydrolytic cleavage of the ester bonds can occur under both aerobic and anaerobic conditions. However, the complete mineralization of the resulting products is generally more rapid and complete in the presence of oxygen.
Bioavailability The solubility and sorption of the compound to soil or sediment particles can affect its availability to microorganisms.

Enzymatic Systems Involved in Ester Cleavage and Alkyl Chain Degradation

The key enzymatic systems involved in the initial breakdown of this compound are esterases. These enzymes, which belong to the hydrolase class, catalyze the cleavage of ester bonds. Carboxylesterases are a prominent group of enzymes known to hydrolyze a wide variety of ester-containing compounds, including phthalate esters. frontiersin.org It is highly probable that similar enzymes are responsible for the hydrolysis of this compound.

The degradation of the branched 2-methylbutyl alkyl chain likely involves a different set of enzymes. The metabolism of branched-chain alkanes in microorganisms often involves monooxygenases or dioxygenases that introduce oxygen atoms into the alkyl chain, making it more susceptible to further breakdown. oup.com Following initial oxidation, a series of enzymatic reactions, including dehydrogenation and beta-oxidation, can lead to the complete mineralization of the alkyl chain.

Comparative Biodegradation Studies with Structurally Related Malate Esters and Phthalates

Studies on the biodegradability of various malate esters have shown that the structure of the alkyl chain significantly influences the rate of degradation. For instance, this compound exhibited a significant amount of biodegradation (13-39%) after only 5 days in a test using unacclimatized biomass. google.com After 28 days, its degradation was greater than 60%, indicating that it is readily biodegradable. google.com

In comparison, malate esters with more extensive branching, such as di-(4-methyl-2-pentyl)-DL-malate, showed very low biodegradation under the same conditions. google.com This suggests that the position and degree of branching in the alkyl chain play a critical role in determining the susceptibility of these compounds to microbial attack. Malate esters with linear alkyl chains or terminal branching, like diisobutyl-DL-malate and diisoamyl-DL-malate, also demonstrated significant biodegradation. google.com Generally, malate esters with shorter alkyl chains tend to degrade more readily than those with longer chains, which may be related to their increased water solubility. google.com

When compared to phthalates, malate esters are generally considered to be more readily biodegradable. Phthalates with branched alkyl chains, such as di(2-ethylhexyl) phthalate (DEHP), are known to be more persistent in the environment than their linear-chain counterparts. The branched structure can sterically hinder the enzymatic attack on the ester bonds. Given that this compound shows good biodegradability despite its branched structure, it suggests that the malate backbone may be more amenable to microbial degradation than the phthalate backbone.

The following table provides a comparative overview of the biodegradability of this compound and related compounds.

CompoundAlkyl Chain Structure5-Day Biodegradation (%)28-Day Biodegradation (%)Reference
This compound Branched13-39>60 google.com
Diisopropyl-(S)-(-)-malateBranched0-3- google.com
Di-sec-butyl-DL-malateBranched0-3- google.com
Diisobutyl-DL-malateBranched (terminal)13-39>60 google.com
Diisoamyl-DL-malateBranched (terminal)13-39>60 google.com
Di-(4-methyl-2-pentyl)-DL-malateHighly Branched0-3<60 google.com
Dibutyl-DL-malateLinearSignificant>60 google.com
Dipentyl-DL-malateLinearSignificant>60 google.com
Dihexyl-DL-malateLinearSignificant>60 google.com

Advanced Materials Science and Green Chemistry Research Applications

Malate (B86768) Esters as Surfactant Building Blocks: Understanding Surface Tension Reduction Mechanisms

Malate diesters, including Di-(2-methylbutyl)-DL-malate, are recognized for their efficacy as surfactants in water-based compositions. google.com Their chemical structure allows them to reduce both equilibrium and dynamic surface tension, a critical performance attribute in applications where high surface creation rates are involved, such as in coatings, inks, and agricultural formulations. google.com The primary mechanism of a surfactant is to position itself at the interface between two liquids, or a liquid and a solid, reducing the energy at that interface. Surfactants achieve this by having both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. As surfactant concentration increases in a solution, the surface tension decreases until it reaches a point known as the critical micelle concentration (CMC), after which the tension remains relatively constant as surfactant molecules begin to form spherical aggregates called micelles. researchgate.net

Research into malate diesters demonstrates their ability to significantly lower the surface tension of aqueous solutions. google.com For instance, certain malate diesters are designed to achieve a dynamic surface tension below 45 dynes/cm at a concentration of 5 wt% or less in water. google.com This performance is crucial for ensuring uniform surface coverage and minimizing defects in various applications. google.com The effectiveness of these esters as surfactants is tied to their molecular structure, where the malate core provides a hydrophilic center and the alkyl chains (like the 2-methylbutyl groups) act as the hydrophobic tails. google.com

The following table presents data on the dynamic surface tension of various malate diester solutions, illustrating their performance as surfactants. google.com

Malate Diester CompoundConcentration (wt %)Dynamic Surface Tension (dynes/cm at 6 bubbles/sec)
Diisopropyl-(S)-(-)-malate0.136.3
Dibutyl-DL-malate0.135.1
Diisobutyl-DL-malate0.134.3
Di-sec-butyl-DL-malate0.134.2
Di(4-methyl-2-pentyl)-DL-malate0.136.6

Table created based on data from U.S. Patent 6,969,738 B2. google.com

Integration into Biodegradable Polymer Systems: Synthesis and Characterization of Poly(malate) Derivatives for Specific Material Properties

Poly(malic acid) (PMLA) and its derivatives are a class of biodegradable and biocompatible polyesters with significant potential in biomedical and materials science. acs.orgmdpi.com The pendant carboxylic acid groups on the polymer chain can be functionalized through esterification to create a wide range of poly(malate) derivatives with tailored properties. acs.orgresearchgate.net This functionalization allows for the manipulation of characteristics such as hydrophobicity, degradation rate, and mechanical strength. acs.org

The synthesis of PMLA derivatives often involves the ring-opening polymerization (ROP) of a protected malolactonate, such as benzyl (B1604629) malolactonate. acs.orgmdpi.com This method provides control over the polymer's molar mass and the structure of its end chains. mdpi.com Following polymerization, the protecting groups (like benzyl groups) can be selectively removed through catalytic hydrogenolysis to yield poly(β-malic acid) or copolymers with varying ratios of esterified and free acid groups. acs.org This process enables the fine-tuning of the material's properties for specific applications. acs.org

Characterization of these poly(malate) derivatives is crucial for understanding their structure-property relationships. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) are commonly employed. researchgate.nettesisenred.net For example, research on poly(α-methyl β,L-malate), a neutral and non-water-soluble derivative, shows it has a distinct thermal decomposition pattern involving random scission of the main chain, unlike the unzipping mechanism seen in the parent poly(β,L-malic acid). tesisenred.net

Polymer DerivativeSynthesis MethodKey CharacteristicsPotential Application
Poly(benzyl β-malate) (PMLABe)Ring-Opening Polymerization of benzyl malolactonate. acs.orgmdpi.comHydrophobic; precursor for other PMLA derivatives. mdpi.comNanocarriers for drug delivery. mdpi.comnih.gov
Poly(β-malic acid) (PMLA)Catalytic hydrogenolysis of PMLABe. acs.orgHydrophilic; biodegradable. acs.orgDrug delivery systems, tissue engineering. acs.orgresearchgate.net
(Benzyl ester β-malate)-co-(β-malic acid) CopolymersPartial hydrogenolysis of PMLABe. acs.orgTunable hydrophilic/hydrophobic balance. acs.orgTunable micellar polymers. mdpi.com
Poly(ester-thioether)s from L-MalateThiol-ene click polymerization. researchgate.netGlass-transition temperatures between -27 and 49 °C. researchgate.netBiodegradable polymers with varied thermal properties. researchgate.net

Table compiled from various research articles on poly(malate) synthesis and characterization. acs.orgmdpi.comresearchgate.netmdpi.comnih.govresearchgate.net

Research into Sustainable Chemical Feedstocks and Bio-based Materials Utilizing Malate Esters

Malate esters are part of a growing field of research focused on developing sustainable chemicals and materials from renewable resources to reduce dependence on fossil fuels. nih.govresearchgate.net Malic acid, the precursor to malate esters, can be produced through the fermentation of biomass, positioning it as a key bio-based platform chemical. google.comsemanticscholar.org This bio-derived malic acid can then be converted into various esters, which serve as building blocks for a range of products, including polymers and biofuels. google.com

The development of biodegradable polymers from renewable resources is a major focus of green chemistry. researchgate.netmdpi.com Poly(malic acid) and its ester derivatives are prime examples of polymers that can be sourced from biomass. mdpi.com Research has demonstrated the synthesis of various malate-based polyesters and copolyesters with tunable properties and biodegradability. researchgate.netresearchgate.net For instance, poly(ester-thioether)s synthesized from L-malic acid have shown varying degrees of biodegradability in tests using activated sludge, highlighting how molecular structure can be engineered to influence environmental fate. researchgate.netacs.org

The use of biomass as a feedstock is a cornerstone of creating a sustainable chemical industry. acs.orgrsc.org Agricultural products, forestry residues, and even certain microorganisms like cyanobacteria are being explored for their potential to produce platform chemicals. nih.govresearchgate.net Malate is a central metabolite in many organisms, and metabolic engineering efforts are underway to enhance its production in microbes like E. coli and Saccharomyces cerevisiae. semanticscholar.orgacs.org These efforts aim to create efficient and cost-effective "microbial cell factories" that can convert renewable sugars directly into valuable chemicals like malic acid and its derivatives, providing a sustainable alternative to petrochemical feedstocks. acs.org

Role in Aroma Compound Biosynthesis in Fermentation Science: Academic Investigation of Biochemical Pathways and Enzyme Function

In the science of fermentation, particularly in winemaking and brewing, esters are crucial aroma compounds that contribute significantly to the final sensory profile of the beverage. mdpi.comresearchgate.net These compounds are responsible for the desirable "fruity" and "floral" notes. pnas.org Malate esters, while not always the most abundant, are part of the complex mixture of esters formed during fermentation by yeast, such as Saccharomyces cerevisiae. mdpi.com

The biosynthesis of esters in yeast is an enzymatic process. The primary pathway involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by a family of enzymes known as alcohol acetyltransferases (AATs). researchgate.netnih.gov For example, acetate (B1210297) esters, a major class of flavor compounds, are formed when acetyl-CoA combines with an alcohol, such as ethanol (B145695) or higher alcohols (e.g., isoamyl alcohol). researchgate.net The formation of ethyl esters of medium-chain fatty acids involves enzymes like ethanol hexanoyl transferase (Eht1). mdpi.com

The metabolic pathways leading to these precursors are complex. Malic acid is a key intermediate in the Krebs (TCA) cycle and can also be part of other pathways. mdpi.com The availability of precursors like acetyl-CoA and various alcohols is influenced by the yeast strain, fermentation conditions (temperature, nitrogen availability), and the composition of the initial medium (e.g., grape must). mdpi.com For instance, the catabolism of amino acids leads to the production of higher alcohols, which are direct precursors for many acetate esters. nih.gov

Recent research has also uncovered a citramalate-dependent pathway in ripening apples that contributes to the synthesis of α-ketoacids, which are precursors to important branched-chain esters like 2-methylbutyl acetate. pnas.org This highlights that pathways involving malate-like structures are fundamental to the creation of specific aroma compounds in biological systems. pnas.org The study of these biochemical routes and the function of enzymes like citramalate (B1227619) synthase and alcohol acyltransferases is an active area of academic investigation to better control and enhance flavor development in fermented products. pnas.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Di-(2-methylbutyl)-DL-malate, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of DL-malic acid with 2-methylbutanol under acidic catalysis (e.g., sulfuric acid). Reaction conditions (temperature, molar ratios, and reaction time) should be optimized to minimize side products like monoesters or unreacted substrates. Purity validation requires chromatographic methods:

  • HPLC with a C18 column and UV detection (210–220 nm) for separation of esters.
  • Gas Chromatography (GC) for volatile impurities.
  • NMR (¹H and ¹³C) to confirm ester bond formation and structural integrity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; analyze degradation via HPLC.
  • Hydrolytic Stability : Expose to aqueous buffers (pH 4–9) and monitor ester hydrolysis kinetics.
  • Light Sensitivity : Use UV/Vis spectroscopy to detect photodegradation products.
  • Report degradation products using LC-MS for structural identification .

Q. What analytical techniques are suitable for distinguishing the enantiomers in DL-malate esters?

  • Methodological Answer : Chiral resolution can be achieved via:

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases.
  • Polarimetry : Measure optical rotation to confirm racemic mixtures.
  • Enzymatic Assays : Lipases or esterases may selectively hydrolyze one enantiomer, enabling kinetic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Bioanalytical Methods : Validate assays (e.g., LC-MS/MS) for plasma/tissue quantification, ensuring sensitivity (LOQ < 1 ng/mL) and specificity against metabolites.
  • Animal Models : Control for species-specific esterase activity, which affects hydrolysis rates.
  • Dosing Regimens : Compare single-dose vs. chronic administration studies.
  • Use compartmental modeling to reconcile data and identify confounding variables .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?

  • Methodological Answer :

  • Radiolabeled Tracers : Synthesize ¹⁴C-labeled ester to track absorption, distribution, and excretion.
  • Tissue Distribution Studies : Use mass spectrometry imaging (MSI) to map spatial distribution in organs.
  • Metabolite Identification : Collect bile/urine samples, extract metabolites, and characterize via HRMS and NMR .
  • Compare results to structurally related esters (e.g., diethyl malate) for mechanistic insights .

Q. How can researchers address conflicting data on the compound’s interaction with lipid membranes?

  • Methodological Answer :

  • Membrane Permeability Assays : Use PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell monolayers.
  • Fluorescence Microscopy : Incorporate fluorescent probes (e.g., Nile Red) to visualize membrane partitioning.
  • Molecular Dynamics Simulations : Model interactions with phospholipid bilayers to predict penetration mechanisms.
  • Validate findings against experimental data from similar branched-chain esters (e.g., 2-methylbutyl isobutyrate) .

Safety and Handling Considerations

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1: 15 mg/m³) .
  • Spill Management : Absorb leaks with silica gel or acid-binding agents; avoid water flushing to prevent environmental contamination .
  • PPE : Wear nitrile gloves and safety goggles; respiratory protection (N95 masks) recommended for powdered forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.